![molecular formula C48H36N2 B114602 N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine CAS No. 145898-89-1](/img/structure/B114602.png)
N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine
説明
“N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is a chemical compound with the molecular formula C36H28N2 . It is also known by several other names such as Tetraphenylbenzidine, N,N,N1,N1-Tetraphenylbenzidine, and (1,1’-Biphenyl)-4,4’-diamine, N,N,N’,N’-tetraphenyl- .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . In another instance, it was used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .Molecular Structure Analysis
The molecular structure of “N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is complex with a large π-electron conjugate system . The compound has a molecular weight of 488.6222 dalton .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . It has also been used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .科学的研究の応用
Electrochemical Properties and Stability:
N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine and its derivatives exhibit unique electrochemical behaviors and stability. Some compounds in this category undergo reversible one-electron oxidations, and the introduction of methyl groups at specific positions can electronically decouple the arylamine moieties, affecting the stability of radical cations upon oxidation. The thermodynamic stability and kinetic stability of these radical cations vary, influencing their oligomerization or polymerization processes through specific positions of the N-phenyl groups (Low et al., 2004).
Hole Transport Material for Organic Electroluminescent Devices:
These compounds serve as essential hole transport materials in organic electroluminescent (OEL) devices. Their potentiality in OEL devices is significant due to their high yields, purities, and distinct spectroscopic features. The preparation methods and the enhancement of the separation of products from reaction mixtures have been studied to optimize their performance in these applications (Sheng, 2001).
Application in Optoelectronic Devices:
These compounds are used in various optoelectronic devices due to their excellent thermal stability, high glass-transition temperatures, and favorable photophysical and electrochemical properties. Devices utilizing these materials, such as organic light-emitting diodes (OLEDs), demonstrate high performance with significant current efficiency and external efficiency. Their usage as host materials for different color phosphorescent emitters in electroluminescent devices is also notable, showcasing high efficiencies and effective modulation of optoelectronic properties (Gong et al., 2010).
Crystallography and Molecular Structure Analysis:
Studies have delved into the crystal and molecular structures of these compounds, offering insights into their molecular parameters, electronic structure, and the impact of various substitutions on their properties. The crystallographic characterization of these compounds in both neutral and radical cation states provides a foundational understanding of their molecular frameworks and electronic interactions (Low et al., 2004).
Safety And Hazards
特性
IUPAC Name |
N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N2/c1-5-13-43(14-6-1)49(44-15-7-2-8-16-44)47-33-29-41(30-34-47)39-25-21-37(22-26-39)38-23-27-40(28-24-38)42-31-35-48(36-32-42)50(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSBXRAPLBNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



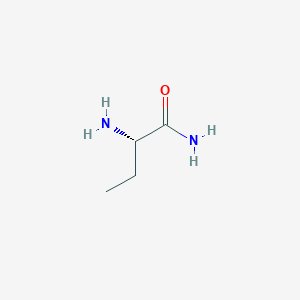
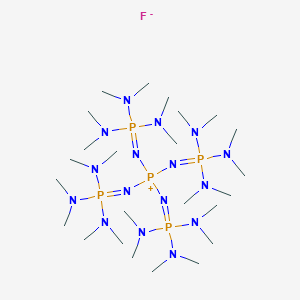
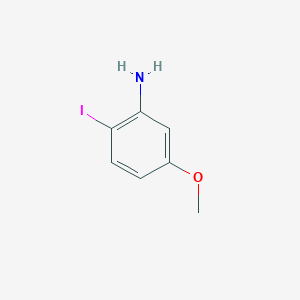
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
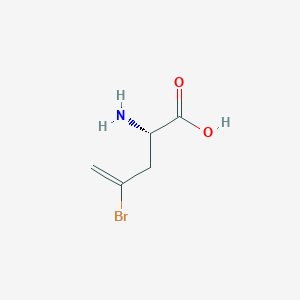
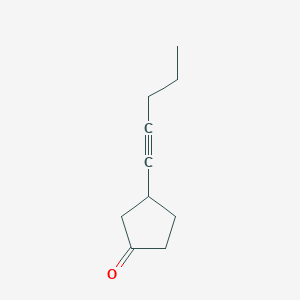
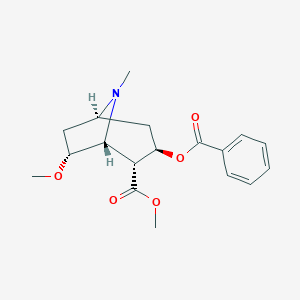

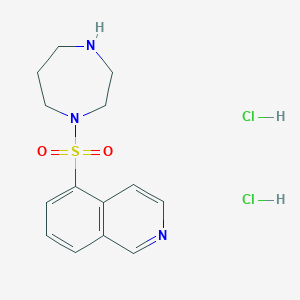
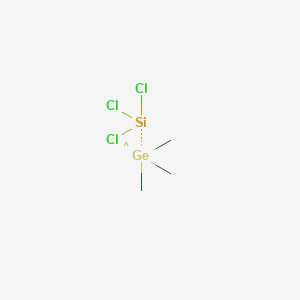
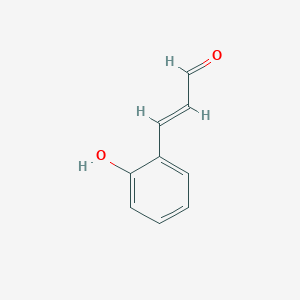
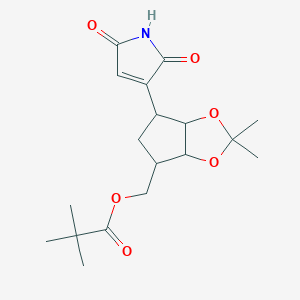
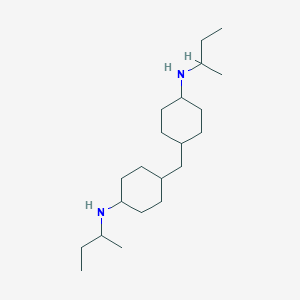
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)